(1-Chlorobutan-2-yl)cyclobutane

Description

Overview of Cyclobutane (B1203170) Derivatives in Contemporary Organic Chemistry

Cyclobutane derivatives are compounds that contain a four-membered carbon ring. Despite the inherent ring strain of approximately 26 kcal/mol, which makes them less stable than their cyclopentane (B165970) or cyclohexane (B81311) counterparts, the cyclobutane motif is found in a variety of natural products and biologically active molecules. acs.orgwikipedia.org This inherent strain is not a limitation but rather a feature that chemists exploit for synthetic purposes. baranlab.org The energy stored in the strained σ-bonds of the cyclobutane ring can be released in a controlled manner through various chemical transformations, making these derivatives highly versatile synthetic intermediates. acs.orgacs.org

The utility of cyclobutane derivatives in organic synthesis is extensive. They serve as key building blocks for constructing more complex molecular architectures through reactions such as ring-opening, ring expansion, and ring contraction. acs.orgacs.orgresearchgate.net For instance, photochemical [2+2] cycloadditions are a common and powerful method for constructing cyclobutane rings, which can then be manipulated to produce a diverse array of acyclic and cyclic compounds. acs.orgbaranlab.orgorganic-chemistry.org The unique stereochemical constraints of the cyclobutane ring also allow for high levels of regio- and stereoselectivity in subsequent reactions, which is a critical aspect in the synthesis of pharmaceuticals and other complex targets. acs.orgnih.gov The presence of the cyclobutane moiety in natural products like pentacycloanammoxic acid and its role in forming thymine dimers in DNA showcases its biological relevance. wikipedia.orgbaranlab.org

Significance of Halogenated Alkanes in Synthetic Methodologies

Halogenated alkanes, also known as alkyl halides, are a cornerstone of modern synthetic organic chemistry. wikipedia.org They are alkanes in which one or more hydrogen atoms have been replaced by a halogen (fluorine, chlorine, bromine, or iodine). byjus.com The introduction of a halogen atom fundamentally alters the chemical reactivity of the alkane. Due to the higher electronegativity of halogens compared to carbon, the carbon-halogen bond is polarized, with the carbon atom bearing a partial positive charge. studymind.co.uk This polarization makes the carbon atom electrophilic and susceptible to attack by nucleophiles.

This inherent reactivity is the basis for the two major reaction pathways of halogenated alkanes: nucleophilic substitution and elimination. wikipedia.org

Nucleophilic Substitution: A nucleophile replaces the halogen atom, allowing for the introduction of a wide variety of functional groups (e.g., -OH, -CN, -OR, -NH2). This versatility makes alkyl halides invaluable precursors in multi-step syntheses. wikipedia.orgpearson.com

Elimination: In the presence of a strong base, a halogen and a hydrogen atom from an adjacent carbon can be removed to form an alkene. This process, known as dehydrohalogenation, is a primary method for synthesizing carbon-carbon double bonds. wikipedia.org

Furthermore, chloroalkanes and other alkyl halides are crucial for the formation of organometallic reagents, such as Grignard reagents (R-MgX), which are potent carbon nucleophiles used to create new carbon-carbon bonds. wikipedia.org The reliability and versatility of these reactions have established halogenated alkanes as fundamental building blocks in the synthesis of countless organic molecules. wikipedia.orgstudymind.co.uk

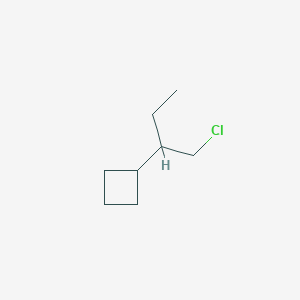

Structural Elucidation and Naming Convention of (1-Chlorobutan-2-yl)cyclobutane

The systematic name this compound is assigned according to the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). A breakdown of the name reveals the precise structure of the molecule.

Parent Structure: The name ends with "cyclobutane," indicating that the principal molecular framework is a four-membered carbon ring. libretexts.org

Substituent: The prefix "(1-Chlorobutan-2-yl)" describes the substituent group attached to the cyclobutane ring. According to IUPAC rules, when a cyclic structure and an acyclic chain are present, the part with more carbon atoms is typically considered the parent. libretexts.org In this case, both the ring and the longest chain of the substituent have four carbons. The ring is chosen as the parent structure.

Substituent Structure: The name "butan-2-yl" specifies a four-carbon (butyl) chain that is attached to the cyclobutane ring via its second carbon atom.

Halogen Position: The prefix "1-Chloro" indicates that a chlorine atom is attached to the first carbon of the butyl chain. The numbering of this chain begins at the end closest to the highest priority feature, which in this context refers to the point of attachment to the parent ring, but the chloro-substituent dictates the numbering. Therefore, the carbon bearing the chlorine is C1, and the carbon attached to the cyclobutane ring is C2.

The structure possesses two stereocenters: one at the carbon of the cyclobutane ring where the substituent is attached, and another at the second carbon of the butyl chain (C2). This means the compound can exist as multiple stereoisomers (diastereomers and enantiomers).

Table 1: Predicted Physicochemical Properties for this compound

| Property | Predicted Value |

| CAS Number | 1602453-60-0 bldpharm.comchemsrc.comsigmaaldrich.com |

| Molecular Formula | C₈H₁₅Cl |

| Molecular Weight | 146.66 g/mol |

| Boiling Point | ~180-190 °C (estimated) |

| Density | ~0.95 g/cm³ (estimated) |

| LogP (Octanol/Water Partition Coefficient) | ~3.5-4.0 (estimated) |

Note: The values in this table are theoretical predictions as experimental data is not widely published. They are intended for informational purposes only.

Research Rationale and Scope of Investigation for this compound

While specific research literature dedicated exclusively to this compound is sparse, its structure suggests a clear rationale for its synthesis and investigation. The compound serves as a valuable model substrate and a potential synthetic intermediate.

Research Rationale:

Mechanistic Studies: The molecule is an excellent substrate for studying the interplay between steric hindrance, ring strain, and reaction kinetics. Investigations could focus on how the bulky cyclobutyl group influences the rates of nucleophilic substitution (Sₙ1/Sₙ2) and elimination (E1/E2) reactions at the chlorinated carbon center. The proximity of the strained ring could lead to unique neighbouring group participation or rearrangement pathways not observed in simpler chloroalkanes.

Synthetic Intermediate: As a bifunctional molecule, it offers two distinct points for chemical modification: the reactive carbon-chlorine bond and the cyclobutane ring. The chloro group can be readily displaced to introduce a vast array of other functional groups. The cyclobutane ring itself can be a target for ring-opening or expansion reactions to generate novel acyclic or larger cyclic structures.

Building Block for Complex Molecules: Cyclobutane motifs are of interest in medicinal chemistry and materials science. researchgate.netnih.gov This compound could serve as a starting material for the synthesis of more complex pharmaceutical analogues or specialized polymers where the cyclobutane unit imparts specific conformational rigidity or properties.

Scope of Investigation:

Synthesis: Developing efficient and stereoselective synthetic routes to this compound and its various stereoisomers.

Reactivity Profiling: A systematic study of its reactions with a diverse range of nucleophiles and bases to map out its substitution and elimination pathways.

Spectroscopic Characterization: Detailed analysis using NMR, IR spectroscopy, and mass spectrometry to build a comprehensive dataset for this compound, which is currently lacking in public databases.

Table 2: Hypothetical Spectroscopic Data Interpretation for this compound

| Spectroscopy | Expected Signals and Features |

| ¹H NMR | - Multiple complex multiplets in the aliphatic region (~1.5-2.5 ppm) corresponding to the cyclobutane ring protons and the -CH₂- and -CH- protons of the butyl chain. - A downfield multiplet (~3.5-3.8 ppm) for the -CHCl- proton. - An upfield triplet (~0.9-1.1 ppm) for the terminal methyl (-CH₃) group. |

| ¹³C NMR | - Multiple signals in the aliphatic region (~15-40 ppm) for the cyclobutane carbons and the -CH₂- and -CH₃ carbons of the butyl chain. - A signal for the carbon attached to the cyclobutane ring (~40-50 ppm). - A downfield signal for the carbon bonded to chlorine (-CHCl-) (~55-65 ppm). |

| Mass Spec (EI) | - A molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. - Fragmentation patterns corresponding to the loss of HCl, the butyl chain, or the cyclobutyl group. |

Note: This table represents a hypothetical interpretation based on standard principles of spectroscopic analysis for a molecule with this structure.

Structure

3D Structure

Properties

Molecular Formula |

C8H15Cl |

|---|---|

Molecular Weight |

146.66 g/mol |

IUPAC Name |

1-chlorobutan-2-ylcyclobutane |

InChI |

InChI=1S/C8H15Cl/c1-2-7(6-9)8-4-3-5-8/h7-8H,2-6H2,1H3 |

InChI Key |

NHCJYQUQLVQSKM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCl)C1CCC1 |

Origin of Product |

United States |

Synthetic Strategies for 1 Chlorobutan 2 Yl Cyclobutane and Analogous Structures

Retrosynthetic Analysis of (1-Chlorobutan-2-yl)cyclobutane

A retrosynthetic analysis of the target molecule, this compound, suggests that the most logical disconnection is across the C1-C2 and C3-C4 bonds of the cyclobutane (B1203170) ring. This leads back to two alkene precursors: 1-chlorobut-1-ene and ethene. This approach points towards a [2+2] cycloaddition reaction as a primary synthetic strategy. The substituents on the final product, a chloro group and an ethyl group, would be present on one of the alkene starting materials.

Alternatively, the side chain could be introduced after the formation of the cyclobutane ring. For instance, a cyclobutane with a suitable functional group could be synthesized first, followed by elaboration to the desired 1-chlorobutan-2-yl side chain. However, the direct [2+2] cycloaddition approach is often more convergent and efficient. nih.gov

Foundational Approaches to Cyclobutane Ring Construction

The construction of cyclobutane rings is most commonly achieved through [2+2] cycloaddition reactions. nih.govscribd.comnih.gov These reactions involve the joining of two alkene components to form a four-membered ring. nih.gov These cycloadditions can be initiated either thermally or photochemically. scribd.comfiveable.me

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions are a cornerstone of cyclobutane synthesis. nih.gov The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which predict whether a reaction will proceed with suprafacial or antarafacial geometry. pressbooks.pub

Thermally initiated [2+2] cycloadditions are generally less common for simple alkenes because they are symmetry-forbidden to proceed in a concerted, suprafacial-suprafacial manner. pressbooks.pub However, these reactions can occur with certain classes of molecules, such as ketenes. scribd.comharvard.edu The linear geometry and sterically unencumbered nature of ketenes make them suitable substrates for thermal [2+2] cycloadditions. harvard.edu Another strategy involves the use of strained alkenes or allenes. wikipedia.orgacs.org For instance, the reaction of vinyl boronates with in situ-generated keteniminium salts provides a pathway to borylated cyclobutanes. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference(s) |

| Alkene | Ketene (B1206846) | Heat | Cyclobutanone (B123998) | scribd.comharvard.edu |

| Vinyl Boronate | Keteniminium Salt | Heat | Borylated Cyclobutane | nih.govresearchgate.net |

| Enamine | Michael Acceptor | Heat | Substituted Cyclobutane | nih.gov |

Photochemical [2+2] cycloadditions are a widely used and powerful method for constructing cyclobutane rings. acs.orgresearchgate.net These reactions are symmetry-allowed to proceed in a suprafacial-suprafacial manner upon photoexcitation of one of the alkene components. pressbooks.pub This method offers a high degree of regio- and stereoselectivity, making it a valuable tool in the synthesis of complex molecules. researchgate.netnumberanalytics.com

In many cases, direct irradiation of an alkene does not efficiently lead to the excited state required for cycloaddition. Instead, a photosensitizer is used to facilitate the reaction. baranlab.org The sensitizer (B1316253) absorbs light and then transfers the energy to one of the alkene substrates, promoting it to an excited triplet state. baranlab.orgscribd.com Common sensitizers include acetone (B3395972) and benzophenone. baranlab.org This triplet-sensitized approach is particularly effective for the cycloaddition of enones with alkenes. scribd.com The use of visible light photocatalysts, such as ruthenium(II) complexes, has also emerged as a powerful method for promoting [2+2] enone cycloadditions. organic-chemistry.org

Direct photochemical excitation of an alkene can also lead to [2+2] cycloaddition, although this often requires the use of high-energy UV light. nih.gov This method is conceptually the simplest route to cyclobutanes. nih.gov The first reported [2+2] photocycloaddition was the dimerization of thymoquinone (B1682898) upon exposure to sunlight. acs.org Direct excitation is often employed in intramolecular [2+2] cycloadditions, for example, in the synthesis of cyclophanes from styrenes. acs.org

Catalytic [2+2] Cycloadditions (e.g., Lewis Acid, Organocatalysis, Photocatalysis)

Catalytic [2+2] cycloaddition reactions are among the most direct and powerful methods for constructing cyclobutane rings. rsc.org These reactions involve the coupling of two olefinic substrates and can be promoted by various catalytic systems, including Lewis acids, organocatalysts, and photocatalysts, to afford a diverse array of cyclobutane structures. nih.govelsevierpure.com

Lewis Acid Catalysis: Lewis acids can promote [2+2] cycloadditions, particularly of ketenes and alkenes, leading to cyclobutanones. orgsyn.orgacs.org These reactions often exhibit enhanced reactivity and diastereoselectivity compared to their thermal counterparts. For instance, the use of ethylaluminum dichloride (EtAlCl₂) can facilitate the cycloaddition of diphenylacetyl chloride (which forms a ketene in situ) and cyclopentene (B43876) to yield the corresponding cyclobutanone in high yield and diastereomeric ratio. orgsyn.org In some cases, Lewis acid catalysis can even reverse the diastereoselectivity observed in thermal reactions. orgsyn.org A combined Lewis acid system, such as In(tfacac)₃-TMSBr, has been shown to effectively catalyze the [2+2] cycloaddition of aryl alkynes with acrylates, providing access to cyclobutenes which can be subsequently hydrogenated to cyclobutanes. organic-chemistry.orgresearchgate.net

Organocatalysis: Organocatalytic [2+2] cycloadditions have emerged as a powerful tool for the enantioselective synthesis of cyclobutanes. rsc.orgnih.gov These reactions often employ chiral secondary amines to activate α,β-unsaturated aldehydes through the formation of iminium and enamine intermediates. rsc.orgrsc.org For example, a formal [2+2] cycloaddition initiated by a vinylogous Friedel–Crafts alkylation of 2-vinyl pyrroles with α,β-unsaturated aldehydes can produce highly functionalized and enantioenriched cyclobutanes. rsc.orgrsc.org This approach allows for the construction of multiple contiguous stereocenters with excellent control over regio-, diastereo-, and enantioselectivity. rsc.org

Photocatalysis: Visible-light photocatalysis has revolutionized the field of [2+2] cycloadditions, offering a mild and efficient alternative to traditional UV-light-mediated reactions. nih.govrsc.org This strategy can proceed through either an energy transfer mechanism or a photoredox pathway. acs.org In energy transfer catalysis, a photosensitizer absorbs visible light and transfers the energy to an alkene, promoting it to an excited triplet state which then undergoes cycloaddition. nih.govdigitellinc.com This has been successfully applied to the synthesis of cyclobutane-fused indolines and other complex scaffolds. digitellinc.comrsc.org Photoredox catalysis, on the other hand, involves single-electron transfer between the photocatalyst and the substrate to generate radical ion intermediates that cyclize. acs.orgnih.gov This approach has been utilized for the on-DNA synthesis of highly substituted cyclobutanes, demonstrating excellent functional group tolerance. nih.gov Copper(I) and iridium(III) complexes are commonly employed as photocatalysts in these transformations. acs.orgnih.gov

Ring Contraction Methodologies (e.g., from Pyrrolidines, Cyclopropanes)

Ring contraction provides an alternative pathway to cyclobutane derivatives from larger ring systems. ntu.ac.ukrsc.org

From Pyrrolidines: The conversion of pyrrolidines to cyclobutanes has been achieved through nitrogen extrusion from a 1,1-diazene intermediate. acs.orgnih.gov This intermediate can be generated in situ from the corresponding pyrrolidine (B122466). The subsequent thermal or photo-induced extrusion of nitrogen gas generates a 1,4-biradical which rapidly collapses to form the cyclobutane ring. acs.orgacs.org A key advantage of this method is the potential for stereospecificity, where the stereochemistry of the starting pyrrolidine is retained in the cyclobutane product. acs.orgnih.gov This "memory of chirality" allows for the synthesis of enantiopure cyclobutanes from readily available chiral pyrrolidines. acs.org

From Other Systems: While less common for cyclobutane synthesis, ring contractions of other systems can also be employed. For example, the Wolff rearrangement of α-diazoketones derived from cyclopentanones can lead to cyclobutane carboxylic acid derivatives. nih.govntu.ac.uk

Ring Expansion Methodologies (e.g., from Cyclopropanes, Oxaspiropentanes)

The inherent ring strain of smaller rings like cyclopropanes can be harnessed to drive ring expansion reactions to form cyclobutanes. nih.govrsc.org

From Cyclopropanes: The expansion of a cyclopropane (B1198618) ring to a cyclobutane can be achieved through various rearrangement reactions. For instance, the treatment of cyclopropylcarbinyl derivatives with appropriate reagents can induce a rearrangement to a cyclobutyl system. A notable example is the highly diastereoselective ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes to yield bicyclic α-silyl ketones containing a cyclobutane ring. nih.gov This method is particularly useful for creating challenging quaternary stereocenters at the ring junction. nih.gov

From Oxaspiropentanes: Oxaspiropentanes, which can be prepared from the epoxidation of methylenecyclopropanes, can undergo rearrangement to cyclobutanones upon treatment with Lewis or protic acids. This method provides a reliable route to substituted cyclobutanones. nih.gov

Intramolecular Cyclization Reactions (e.g., Radical, Anionic, Cationic)

Intramolecular cyclization reactions of appropriately substituted acyclic precursors offer a powerful strategy for the construction of cyclobutane rings. nih.gov

Radical Cyclizations: Radical cyclizations, particularly 4-exo-tet cyclizations, can be used to form cyclobutane rings. nih.gov For instance, a photoredox-catalyzed cascade involving a deboronative radical addition to an electron-deficient alkene followed by a polar cyclization has been developed to synthesize structurally diverse cyclobutanes. nih.gov The reaction conditions are mild and demonstrate excellent functional group tolerance. nih.gov

Anionic and Cationic Cyclizations: While less common for the direct synthesis of simple cyclobutanes, intramolecular anionic and cationic cyclizations can be employed in specific contexts, often as part of a tandem reaction sequence.

C–H Functionalization Approaches for Cyclobutanes

Direct C–H functionalization has emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules, including substituted cyclobutanes. nih.govacs.org This approach avoids the need for pre-functionalized starting materials.

Palladium-catalyzed C–H activation, often guided by a directing group, has been successfully applied to the arylation of cyclobutane C(sp³)–H bonds. nih.govacs.org For example, using an 8-aminoquinoline (B160924) directing group, both mono- and bis-arylation of cyclobutanecarboxamides can be achieved with high diastereoselectivity, leading to trisubstituted cyclobutanes with an all-cis stereochemistry. acs.org This methodology has proven effective for introducing various aryl and even heteroaryl groups. acs.org Rhodium-catalyzed C–H insertion reactions of diazo compounds also provide a route to functionalized cyclobutanes, with the potential for catalyst-controlled site-selectivity between different C–H bonds on the ring. nih.gov

Introduction of Halogen Functionality in Cyclobutane Systems

The introduction of halogen atoms onto a cyclobutane ring is a crucial transformation, as the resulting halocyclobutanes are versatile intermediates for further functionalization.

Direct Halogenation of Cyclobutanes (e.g., free radical halogenation)

Direct halogenation of a pre-formed cyclobutane ring can be accomplished through free radical mechanisms. pharmaguideline.com This typically involves the reaction of the cyclobutane with a halogen (e.g., chlorine or bromine) in the presence of UV light. The reaction proceeds via a radical chain mechanism, where a halogen radical abstracts a hydrogen atom from the cyclobutane ring, forming a cyclobutyl radical. This radical then reacts with a molecule of the halogen to form the halocyclobutane and a new halogen radical, which propagates the chain. While this method can be effective, it often suffers from a lack of regioselectivity, particularly in unsymmetrical cyclobutanes, leading to mixtures of products.

Halogenation of Olefinic Precursors (e.g., Halonium Ion Intermediates)

One of the most fundamental methods for introducing halogens to an alkyl chain is through the electrophilic addition of halogens (such as Cl₂ or Br₂) to an alkene. masterorganicchemistry.comchemistrysteps.com This reaction is particularly effective for creating vicinal dihalides (where halogens are on adjacent carbons) and proceeds through a characteristic mechanism involving a cyclic halonium ion intermediate. youtube.comlibretexts.org

The process begins when the electron-rich pi bond of the alkene attacks the halogen molecule (e.g., Cl₂), causing the halogen-halogen bond to break. Instead of forming a simple carbocation, the halogen forms a three-membered ring with the two carbons of the former double bond, known as a chloronium ion. chemistrysteps.com This intermediate is highly strained and electrophilic. youtube.com In the subsequent step, a halide ion (Cl⁻) attacks one of the carbons of the chloronium ion from the side opposite to the ring. libretexts.org This backside attack, analogous to an Sₙ2 reaction, forces the ring to open and results in an anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.comlibretexts.org

If the reaction is conducted in a nucleophilic solvent like water or an alcohol, the solvent can act as the nucleophile, attacking the halonium ion to form a halohydrin or a haloether, respectively. masterorganicchemistry.com The regioselectivity of this attack typically follows Markovnikov's rule, with the nucleophile adding to the more substituted carbon of the halonium ion. masterorganicchemistry.com This pathway, however, would not directly yield the target compound but rather a related functionalized intermediate.

Nucleophilic Substitution Reactions for Halogen Introduction

Nucleophilic substitution is a cornerstone of organic synthesis for interconverting functional groups and is a primary method for introducing a halogen onto an alkyl framework. universalclass.comlibretexts.org This class of reactions involves a nucleophile replacing a leaving group on an electrophilic carbon atom. In the context of synthesizing this compound, a common precursor would be an alcohol, such as 1-(cyclobutyl)butan-2-ol, where the hydroxyl group (-OH) is converted into a better leaving group and then displaced by a chloride ion.

These reactions primarily follow two distinct mechanisms: Sₙ1 (substitution nucleophilic unimolecular) and Sₙ2 (substitution nucleophilic bimolecular).

Sₙ2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. science-revision.co.uk The reaction rate depends on the concentration of both the substrate and the nucleophile. science-revision.co.uk A key feature of the Sₙ2 mechanism is the inversion of stereochemistry at the reaction center, often called Walden inversion. This pathway is favored for primary and secondary alkyl halides and is hindered by bulky substituents around the reaction site. universalclass.com

Sₙ1 Mechanism: This is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. youtube.com This intermediate is then rapidly attacked by the nucleophile. youtube.com The rate-determining step is the formation of the carbocation, so the reaction rate depends only on the substrate concentration. science-revision.co.uk Sₙ1 reactions are favored for tertiary alkyl halides due to the stability of the tertiary carbocation and can be prone to carbocation rearrangements. libretexts.org Because the nucleophile can attack the planar carbocation from either face, the reaction typically leads to a racemic mixture of products if the carbon is a stereocenter.

The choice between Sₙ1 and Sₙ2 pathways is critical for stereocontrol and is influenced by the substrate structure, the nucleophile's strength, the leaving group's stability, and the solvent. libretexts.org

| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |

| Mechanism | Two steps (Carbocation intermediate) | One step (Concerted) |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate | 3° > 2° >> 1° | Methyl > 1° > 2° >> 3° |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Rearrangement | Possible | Not possible |

Other Electrophilic Halogenation Strategies

Beyond addition to alkenes, halogens can be introduced onto an alkane scaffold through free-radical halogenation. byjus.comsavemyexams.com This method is suitable for converting alkanes, which are generally unreactive due to their non-polar C-H bonds, into alkyl halides. savemyexams.com The reaction requires an energy input, typically in the form of UV light or heat, to initiate the process. pressbooks.pub

The mechanism proceeds through three stages:

Initiation: UV energy causes the homolytic cleavage of a halogen molecule (e.g., Cl-Cl) to form two highly reactive halogen radicals (Cl•). savemyexams.com

Propagation: A halogen radical abstracts a hydrogen atom from the alkane to form a hydrogen halide (H-Cl) and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the alkyl halide product and regenerate a halogen radical, which continues the chain reaction. pressbooks.pub

Termination: The reaction ceases when two radicals combine in various ways.

While effective for functionalizing alkanes, free-radical halogenation typically suffers from a lack of selectivity. byjus.com In a molecule with different types of hydrogen atoms (primary, secondary, tertiary), the reaction often yields a mixture of constitutional isomers, making it difficult to isolate a single desired product. libretexts.org For a precursor like (butan-2-yl)cyclobutane, chlorination would occur at various positions on both the butyl chain and the cyclobutane ring.

Specific Synthetic Pathways for this compound

Given the absence of readily available commercial sources for this compound, its synthesis must be approached through logical, multi-step proposed pathways.

Proposed Synthesis from Chlorinated Butyl Moieties and Cyclobutane Precursors

This strategy involves coupling a cyclobutane-containing fragment with a four-carbon fragment that is already chlorinated or can be chlorinated. A highly plausible and controllable route would proceed via an alcohol intermediate.

Proposed Pathway A:

Grignard Reaction: The synthesis can commence with the reaction of a cyclobutyl Grignard reagent, such as cyclobutylmagnesium bromide, with 2-butanone. This nucleophilic addition to the ketone would yield the tertiary alcohol, 2-(cyclobutyl)butan-2-ol.

Dehydration: The resulting alcohol can be subjected to acid-catalyzed dehydration. This elimination reaction would likely produce a mixture of alkenes, primarily 2-(cyclobutyl)but-2-ene and 2-(cyclobutyl)but-1-ene.

Hydrochlorination: Selective hydrochlorination of the less substituted alkene, 2-(cyclobutyl)but-1-ene, with HCl under anti-Markovnikov conditions (e.g., in the presence of peroxides, although this is more reliable for HBr) would be required to place the chlorine on the terminal carbon. A more controlled approach would be hydroboration-oxidation of the alkene to yield 2-(cyclobutyl)butan-1-ol, followed by chlorination.

A more direct route to the desired carbon skeleton involves the reaction of cyclobutylmagnesium bromide with 1,2-epoxybutane. This reaction opens the epoxide ring to form the secondary alcohol 1-(cyclobutyl)butan-2-ol .

Chlorination of Alcohol: This alcohol precursor can then be converted to the target compound, This compound , using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This step involves a nucleophilic substitution where the hydroxyl group is replaced by a chlorine atom.

Proposed Synthesis from Cyclobutane Derivatives followed by Alkyl Halogenation

This approach begins with a molecule that already contains the cyclobutyl-butan skeleton, followed by the introduction of the chlorine atom.

Proposed Pathway B:

Precursor Synthesis: The starting material would be (butan-2-yl)cyclobutane. This could be synthesized by the catalytic hydrogenation of the alkene mixture (2-(cyclobutyl)but-2-ene and 2-(cyclobutyl)but-1-ene) described in Pathway A.

Free-Radical Chlorination: The (butan-2-yl)cyclobutane could then be subjected to free-radical chlorination with Cl₂ and UV light. savemyexams.compressbooks.pub This reaction would substitute a hydrogen atom on the alkyl chain with a chlorine atom. However, this method lacks regioselectivity and would produce a complex mixture of products, including the desired this compound, as well as other isomers such as (2-chlorobutan-2-yl)cyclobutane and various ring-chlorinated products. The separation of these isomers would be challenging, making this a less synthetically desirable route.

Stereoselective and Enantioselective Synthetic Considerations

The synthesis of cyclobutane derivatives with high stereochemical control is a significant challenge in modern organic chemistry. researchgate.netcalstate.edu The target molecule, this compound, possesses two stereocenters: one at the cyclobutane carbon attached to the butyl group and another at carbon-2 of the butyl chain. This results in the possibility of four stereoisomers: (1R, 2'R), (1S, 2'S), (1R, 2'S), and (1S, 2'R).

Achieving a stereoselective or enantioselective synthesis requires careful planning at each step. nih.govchemistryviews.org

Control via Precursor Stereochemistry: Following the most promising route via the 1-(cyclobutyl)butan-2-ol intermediate (Pathway A), the stereochemistry of the final product can be dictated by the stereochemistry of this alcohol. Enantioselective reduction of a ketone precursor, 1-(cyclobutyl)butan-2-one, using chiral reducing agents (e.g., CBS catalysts) could provide access to enantiomerically enriched (R)- or (S)-1-(cyclobutyl)butan-2-ol.

Control during Halogenation: The subsequent chlorination step must also proceed with a known stereochemical outcome. For instance, using thionyl chloride (SOCl₂) in the absence of pyridine (B92270) typically proceeds through an Sₙi mechanism with retention of configuration, while its use with pyridine or the use of other reagents like phosphorus pentachloride can lead to an Sₙ2 reaction with complete inversion of configuration. masterorganicchemistry.com

By selecting a specific enantiomer of the alcohol precursor and a chlorination method with a predictable stereochemical pathway (inversion or retention), a single desired stereoisomer of this compound could theoretically be synthesized. eurekaselect.com The development of catalytic enantioselective [2+2] cycloadditions also offers powerful methods for constructing chiral cyclobutane rings from the outset, which could then be further functionalized. nih.govelsevierpure.com

Chiral Auxiliaries and Catalysis in Cyclobutane Synthesis

The synthesis of specific stereoisomers of substituted cyclobutanes, such as this compound, is a significant challenge due to the potential for multiple chiral centers. Chemists employ chiral auxiliaries and asymmetric catalysis to control the three-dimensional arrangement of atoms with high precision.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate, directing the stereochemical outcome of a subsequent reaction. youtube.com This auxiliary is covalently bonded to the starting material, and its inherent chirality influences the approach of reagents, leading to the preferential formation of one diastereomer over another. youtube.com After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. youtube.com A notable example involves the use of a dioxolane chiral auxiliary to control the stereochemistry during the formation of a fused cyclobutanone, achieving a diastereomeric excess (de) of over 95%. mdpi.com This demonstrates the power of auxiliaries in creating highly pure chiral scaffolds that can be further elaborated. mdpi.com

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. mdpi.com Various catalytic systems have been developed for synthesizing chiral cyclobutanes. Rhodium-catalyzed asymmetric cross-coupling reactions, for instance, can effectively couple cyclobutenes with arylboronic acids to produce complex, stereodefined cyclobutanes. nih.gov Another powerful technique is the use of visible light photocatalysis with a ruthenium(II) complex (Ru(bipy)₃Cl₂) for [2+2] enone cycloadditions, which yields cyclobutane products with excellent diastereoselectivity. organic-chemistry.org Organocatalysis also provides effective routes; enantioselective formal [2+2] cycloadditions can be achieved using chiral catalysts to activate substrates, leading to optically active cyclobutane derivatives. mdpi.com

A modern approach merges these two concepts into what is termed a "catalytically formed chiral auxiliary." nih.gov In this strategy, an initial catalytic asymmetric reaction installs the chiral auxiliary onto the substrate. This newly formed chiral center then directs subsequent diastereoselective functionalization steps, overcoming the need for different specialized chiral catalysts for each transformation. nih.gov

Interactive Table 1: Catalytic Systems for Chiral Cyclobutane Synthesis

| Catalytic System | Reaction Type | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Rhodium Complexes | Asymmetric Cross-Coupling | Cyclobutenes, Arylboronic acids | Forms complex, stereodefined cyclobutanes. | nih.gov |

| Ru(bipy)₃Cl₂ | Photocatalytic [2+2] Cycloaddition | Aryl enones | Uses visible light; excellent diastereoselectivity. | organic-chemistry.org |

| Copper Hydride Complexes | Intramolecular Hydroalkylation | Halide-tethered styrenes | Creates enantioenriched cyclobutanes. | organic-chemistry.org |

| Chiral Organocatalysts | Formal [2+2] Cycloaddition | Enals, Alkenes | Enantioselective formation of optically active cyclobutanes. | mdpi.com |

Diastereoselective Control in Functionalization

Once the cyclobutane core is formed, subsequent functionalization must be controlled to achieve the desired diastereomer of a polysubstituted product like this compound. Diastereoselective control is critical, especially when introducing new stereocenters relative to existing ones.

A significant challenge in many functionalization reactions of cyclobutane precursors is achieving high diastereoselectivity. rsc.org However, advanced strategies have been developed to overcome this. The strain-releasing functionalization of bicyclo[1.1.0]butanes (BCBs) has emerged as a powerful method for accessing 1,3-disubstituted cyclobutanes. rsc.orgrsc.org While many of these transformations initially suffered from low diastereoselectivity, specific methods have achieved excellent control. For example, the Glorius group developed a 1,3-carbothiolation of BCBs using an intramolecular group transfer that proceeds with high syn-selectivity. rsc.org Similarly, the Aggarwal group achieved highly diastereoselective 1,3-carbodifunctionalization by using a pre-installed boronate group on the BCB to control both the region- and diastereoselectivity of the ring-opening process. rsc.org

The functionalization of existing cyclobutane rings also relies on diastereoselective control. For instance, the diastereoselective synthesis of fulleropyrrolidines has been accomplished using diastereomerically pure functionalized chiral cyclobutanes as starting materials, demonstrating that the stereochemistry of the cyclobutane dictates the outcome of the subsequent annulation. nih.gov

Interactive Table 2: Methods for Diastereoselective Functionalization of Cyclobutanes

| Method | Precursor | Product | Selectivity Control | Key Finding | Reference |

|---|---|---|---|---|---|

| 1,3-Carbothiolation | Bicyclo[1.1.0]butane (BCB) | syn-1,3-disubstituted cyclobutane | Intramolecular group transfer | Achieves high syn-selectivity. | rsc.org |

| 1,3-Carbodifunctionalization | Boronate-BCB | 1,1,3-trisubstituted cyclobutane | Boronate directing group | Pre-installed functionality controls regio- and diastereoselectivity. | rsc.org |

| Cycloaddition/Bond Cleavage | BCB-derived cycloadduct | cis-1,3-heteroatom substituted cyclobutane | Stereochemistry of the cycloadduct | Provides access to cis-1,3-disubstituted patterns. | rsc.org |

| Chiral Auxiliary Directed Functionalization | Chiral Cyclobutanone | Fused bispyrrolidine | Dioxolane auxiliary | Achieved >95% diastereomeric excess (de). | mdpi.com |

Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of complex molecules like substituted cyclobutanes.

Another significant advancement is the adoption of new process technologies, such as continuous flow synthesis. rsc.org A three-step, one-flow process has been developed for creating functionalized cyclobutenes, which are valuable precursors for cyclobutanes. This method offers several green advantages over traditional batch reactions:

Energy Savings: The flow system operates at mild temperatures (e.g., 30 °C) with very short residence times, eliminating the need for energy-intensive cryogenic conditions often required in batch processes. rsc.org

Reduced Waste: The consumption of reagents, such as organolithium compounds, was reduced by half in the optimized flow conditions. rsc.org

Safety and Scalability: The flash generation of highly reactive intermediates like lithium ynolates is safer and more reproducible in a controlled flow environment, making it suitable for practical, large-scale applications. rsc.org

These green-inspired protocols not only reduce costs and environmental harm but also can increase efficiency and safety, marking a critical evolution in the synthesis of cyclobutane derivatives. researchgate.net

Interactive Table 3: Green Chemistry Approaches in Cyclobutane Synthesis

| Approach | Technique | Example | Green Advantage | Reference |

|---|---|---|---|---|

| Greener Reagents | Substitution of Hazardous Chemicals | Use of aqueous bromate-bromide mixture instead of Br₂ for bromination. | Avoids use of aggressive and hazardous elemental bromine. | researchgate.net |

| Process Technology | Continuous Flow Synthesis | One-flow, three-step synthesis of functionalized cyclobutenes. | Eliminates cryogenic conditions, reduces reagent use, saves energy. | rsc.org |

| Solvent Selection | Optimized Reaction Media | Use of acetone at ambient temperature and aqueous mixtures. | Reduces or eliminates the use of hazardous organic solvents. | researchgate.net |

Chemical Reactivity and Transformation of 1 Chlorobutan 2 Yl Cyclobutane

Reactivity Governed by the Chlorinated Alkane Moiety

The presence of a chlorine atom on the butane (B89635) chain introduces a site of electrophilicity, making it susceptible to attack by nucleophiles and bases. The secondary nature of the carbon to which the chlorine is attached allows for a competition between substitution and elimination pathways.

Nucleophilic Substitution Reactions (SN1, SN2, SNi)

Nucleophilic substitution reactions involve the replacement of the chlorine atom by a nucleophile. The specific mechanism (SN1, SN2, or SNi) is influenced by factors such as the strength of the nucleophile, the solvent, and the stability of any potential carbocation intermediate. masterorganicchemistry.comlibretexts.org

SN2 Mechanism: A bimolecular, one-step process favored by strong nucleophiles and polar aprotic solvents. libretexts.orgchemicalnote.com The nucleophile attacks the carbon atom from the side opposite to the chlorine atom, leading to an inversion of stereochemistry. chemicalnote.com For (1-Chlorobutan-2-yl)cyclobutane, the presence of the adjacent cyclobutane (B1203170) ring can sterically hinder this backside attack, potentially slowing down the SN2 reaction rate compared to a less bulky secondary haloalkane. chemicalnote.com

SN1 Mechanism: A unimolecular, two-step process that proceeds through a carbocation intermediate. byjus.comsavemyexams.com This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation. libretexts.orgbyjus.com The secondary carbocation that would form from this compound is more stable than a primary carbocation, making the SN1 pathway possible. savemyexams.com However, it is generally less favored than for tertiary haloalkanes. byjus.comyoutube.com The reaction typically results in a mixture of retention and inversion of stereochemistry. youtube.com

SNi Mechanism: The internal nucleophilic substitution is a less common pathway.

The competition between SN1 and SN2 pathways for a secondary halide like this compound is a key consideration. Strong nucleophiles will favor the SN2 pathway, while conditions that promote carbocation formation (e.g., solvolysis in a polar protic solvent) will favor the SN1 pathway. masterorganicchemistry.com

Table 1: Factors Influencing SN1 vs. SN2 Reactions in this compound

| Factor | Favors SN1 | Favors SN2 |

| Nucleophile | Weak (e.g., H₂O, ROH) libretexts.org | Strong (e.g., OH⁻, RO⁻, CN⁻) libretexts.org |

| Solvent | Polar protic (e.g., water, ethanol) libretexts.org | Polar aprotic (e.g., acetone (B3395972), DMSO) libretexts.org |

| Substrate | Tertiary > Secondary > Primary youtube.com | Primary > Secondary > Tertiary chemicalnote.com |

Elimination Reactions (E1, E2)

Elimination reactions of this compound result in the formation of an alkene through the removal of a hydrogen atom and the chlorine atom from adjacent carbons.

E2 Mechanism: A bimolecular, one-step process that requires a strong base. masterorganicchemistry.com The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. masterorganicchemistry.com The reaction proceeds fastest with tertiary alkyl halides, followed by secondary, and then primary. youtube.com

E1 Mechanism: A unimolecular, two-step process that, like the SN1 reaction, involves the formation of a carbocation intermediate. youtube.com It is favored by weak bases and polar solvents. youtube.com The E1 pathway will always follow Zaitsev's rule, leading to the more substituted alkene as the major product. youtube.comyoutube.com

Both E1 and E2 reactions are promoted by heat. masterorganicchemistry.com For this compound, a secondary halide, the choice between E1 and E2 is primarily determined by the strength of the base used. youtube.com Strong bases will favor the E2 pathway, while weak bases and heat will favor the E1 pathway. youtube.com

Table 2: Comparison of E1 and E2 Reaction Mechanisms

| Feature | E1 Reaction | E2 Reaction |

| Rate Law | Unimolecular, Rate = k[Substrate] masterorganicchemistry.com | Bimolecular, Rate = k[Substrate][Base] masterorganicchemistry.com |

| Base Strength | Weak base is sufficient youtube.com | Requires a strong base masterorganicchemistry.com |

| Mechanism | Two steps, via carbocation intermediate youtube.com | One concerted step masterorganicchemistry.com |

| Substrate | Tertiary > Secondary > Primary youtube.com | Tertiary > Secondary > Primary youtube.com |

| Rearrangements | Possible youtube.com | Not possible youtube.com |

Formation of Organometallic Derivatives

The carbon-chlorine bond in this compound can be utilized to form organometallic reagents, such as Grignard reagents or organolithium compounds. This is achieved by reacting the haloalkane with a reactive metal, typically magnesium for Grignard reagents or lithium for organolithium reagents, in an ether solvent. These reactions effectively reverse the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic center to a nucleophilic one. The resulting organometallic compound can then participate in a wide array of synthetic transformations, including the formation of new carbon-carbon bonds.

Radical Reactions Involving the C-Cl Bond

The carbon-chlorine bond can undergo homolytic cleavage under the influence of radical initiators or UV light to generate a secondary alkyl radical. This radical intermediate can then participate in various radical chain reactions, such as radical substitution or addition reactions. The stability of the generated radical and the reaction conditions will dictate the subsequent reaction pathways.

Reactivity Governed by the Cyclobutane Ring

The cyclobutane ring, while more stable than cyclopropane (B1198618), possesses significant ring strain due to its non-ideal bond angles of approximately 88°, a deviation from the ideal 109.5° for sp³ hybridized carbons. libretexts.org This inherent strain makes the ring susceptible to opening under certain reaction conditions, providing a driving force for various transformations. chemistryviews.org

Ring-Opening Reactions

The strain within the cyclobutane ring can be released through ring-opening reactions, which can be initiated thermally, by catalysts, or through the participation of neighboring functional groups.

Catalytic Hydrogenation: In the presence of catalysts like nickel or platinum, cyclobutane can undergo hydrogenation, leading to the opening of the ring and the formation of a saturated hydrocarbon. pharmaguideline.com

Reaction with Halogens: Under certain conditions, such as in the presence of UV light, halogens can react with cycloalkanes via a substitution mechanism. pharmaguideline.com

Lewis Acid Catalysis: Substituted cyclobutanes can undergo ring-opening reactions in the presence of a Lewis acid like aluminum chloride. chemistryviews.org For instance, cyclobutanes with ester groups can react with electron-rich arenes in a Friedel-Crafts-type reaction to yield ring-opened products. chemistryviews.org

Thermal Reactions: Thermally induced reactions can also lead to the cleavage of the cyclobutane ring.

The presence of the (1-chlorobutan-2-yl) substituent on the cyclobutane ring can influence the regioselectivity and stereoselectivity of these ring-opening reactions.

Thermal Ring Opening

The thermal decomposition of cyclobutanes typically proceeds through a non-concerted, biradical mechanism to yield ethene or substituted alkenes. This process requires significant thermal energy to overcome the activation barrier for C-C bond cleavage. For this compound, heating would likely lead to the homolytic cleavage of the most substituted C-C bond in the ring, as this would lead to the most stable biradical intermediate. The subsequent fragmentation of this biradical can lead to a mixture of products.

The primary thermal decomposition pathway is expected to be a retro-[2+2] cycloaddition, yielding two different olefinic fragments. The specific products would depend on which C-C bonds in the cyclobutane ring are cleaved.

Table 1: Predicted Products of Thermal Ring Opening of this compound

| Reactant | Conditions | Predicted Products |

|---|

It is important to note that these are predicted products based on general principles of cyclobutane thermolysis, and the actual product distribution may vary.

Photolytic Ring Opening

Photochemical reactions of cyclobutanes can also induce ring cleavage. Unlike thermal reactions, photolytic processes often proceed through different mechanistic pathways, sometimes involving excited state intermediates and leading to different product distributions. The photolysis of cyclobutanes can result in cleavage to form two alkene molecules or rearrangement products. For halogenated alkanes, photolysis can also lead to the homolytic cleavage of the carbon-halogen bond.

In the case of this compound, irradiation with ultraviolet light could potentially lead to two competing primary processes: C-C bond cleavage of the cyclobutane ring and C-Cl bond cleavage. The relative quantum yields of these processes would depend on the excitation wavelength.

Table 2: Potential Pathways in Photolytic Ring Opening of this compound

| Pathway | Primary Photochemical Event | Subsequent Reactions | Potential Products |

|---|---|---|---|

| A | Cyclobutane Ring Cleavage | Radical recombination/disproportionation | Isomeric alkenes |

Acid-Catalyzed Ring Opening

Acid-catalyzed reactions of cyclobutanes, particularly those with functional groups that can be protonated, can lead to ring-opening or rearrangement reactions. In the presence of a strong acid, the chlorine atom in this compound is not readily protonated. However, if a protic acid is used as a solvent (solvolysis), it can promote the formation of a carbocation intermediate, which can then undergo rearrangement to relieve ring strain.

The formation of a secondary carbocation on the cyclobutane ring is generally unfavorable. A more likely scenario involves the participation of the C-C bonds of the cyclobutane ring in stabilizing a developing positive charge, leading to ring expansion or fragmentation. For instance, acid-catalyzed solvolysis could lead to the formation of cyclopentyl or open-chain products.

Table 3: Plausible Products from Acid-Catalyzed Solvolysis of this compound

| Reactant | Conditions | Plausible Products |

|---|

Base-Promoted Ring Opening

Strong bases can promote elimination reactions in alkyl halides. In this compound, a strong, non-nucleophilic base could induce the elimination of HCl to form an alkene. Depending on which proton is abstracted, this could lead to the formation of a cyclobutyl-substituted alkene or a product with an exocyclic double bond.

Ring opening under basic conditions is less common for simple alkyl-substituted cyclobutanes unless there are other activating functional groups. However, if the conditions are harsh enough, base-promoted fragmentation could occur, particularly if it leads to a stabilized carbanion.

Table 4: Expected Products of Base-Promoted Reactions of this compound

| Reagent | Conditions | Expected Reaction | Products |

|---|

Nucleophile-Induced Ring Opening

The reaction of this compound with nucleophiles can proceed via a standard S(_N)2 displacement of the chloride ion. This would result in the substitution of the chlorine atom with the nucleophile, leaving the cyclobutane ring intact.

However, if the nucleophile attacks one of the carbon atoms of the cyclobutane ring, it could induce a ring-opening reaction. This is more likely to occur if the reaction proceeds via an S(_N)1-like mechanism where a carbocation intermediate is formed, which can then be trapped by the nucleophile after rearrangement. Given the primary nature of the carbon bearing the chlorine, a direct S(_N)2 reaction is more probable.

Table 5: Nucleophilic Substitution Products of this compound

| Nucleophile | Conditions | Reaction Type | Product |

|---|---|---|---|

| OH⁻ | Aqueous solution | S(_N)2 | (1-Hydroxybutan-2-yl)cyclobutane |

| CN⁻ | Polar aprotic solvent | S(_N)2 | (1-Cyanobutan-2-yl)cyclobutane |

Reductive Ring Cleavage

The cyclobutane ring can be opened under reductive conditions, for instance, by catalytic hydrogenation at elevated temperatures and pressures. This typically results in the cleavage of a C-C bond and the formation of an alkane. For this compound, catalytic hydrogenation would also lead to the hydrogenolysis of the C-Cl bond.

The regioselectivity of the ring cleavage would depend on the catalyst and reaction conditions, with the cleavage generally occurring at the least sterically hindered bond or the bond that leads to the most stable intermediate.

Table 6: Potential Products of Reductive Cleavage of this compound

| Reagent | Conditions | Expected Reaction | Products |

|---|

Oxidative Ring Cleavage

Oxidative cleavage of cyclobutanes can be achieved using strong oxidizing agents. This reaction typically leads to the formation of dicarboxylic acids or other oxygenated products. The reaction proceeds by breaking one or more C-C bonds of the cyclobutane ring.

For this compound, oxidation with a strong oxidant like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by oxidative workup would be expected to cleave the cyclobutane ring. The nature of the final products would depend on the specific reagents and reaction conditions used.

Table 7: Hypothetical Products of Oxidative Ring Cleavage of this compound

| Oxidizing Agent | Conditions | Hypothetical Products |

|---|---|---|

| KMnO₄ (hot, concentrated) | Acidic or basic | Dicarboxylic acids, Ketones |

Rearrangement Reactions

This compound has the potential to undergo several types of rearrangement reactions, driven by the formation of more stable intermediates or the relief of ring strain. These can include skeletal rearrangements and sigmatropic rearrangements.

Skeletal Rearrangements:

Skeletal rearrangements in this compound would likely proceed through a carbocation intermediate, which can be generated, for example, under acidic conditions or in the course of a substitution or elimination reaction. The stability of carbocations increases from primary to secondary to tertiary. masterorganicchemistry.com Consequently, if a less stable carbocation can rearrange to a more stable one, this process is generally favored. masterorganicchemistry.com

In the case of this compound, the departure of the chloride ion would initially form a secondary carbocation. This intermediate could then undergo a hydride shift or an alkyl shift. masterorganicchemistry.com A hydride shift would involve the migration of a hydrogen atom with its pair of electrons from an adjacent carbon. masterorganicchemistry.com An alkyl shift, on the other hand, involves the migration of an alkyl group. masterorganicchemistry.com

A particularly relevant rearrangement for this molecule is ring expansion. The significant ring strain of the cyclobutane ring (approximately 26 kcal/mol) provides a strong driving force for rearrangement to a less strained cyclopentyl system. masterorganicchemistry.com This can occur if a carbocation is formed on a carbon atom adjacent to the ring, leading to the migration of a C-C bond from the ring to the carbocationic center.

| Initial Carbocation | Rearrangement Type | Potential Product(s) | Driving Force |

| (1-Cyclobutyl)butan-2-yl cation | 1,2-Hydride Shift | (2-Cyclobutyl)butan-2-yl cation | Formation of a more stable tertiary carbocation |

| (1-Cyclobutyl)butan-2-yl cation | Ring Expansion (Alkyl Shift) | Cyclopentyl(ethyl)methyl cation | Relief of ring strain and formation of a tertiary carbocation |

Sigmatropic Rearrangements:

A sigmatropic rearrangement is a concerted, intramolecular pericyclic reaction where a sigma bond migrates across a pi-conjugated system. wikipedia.org While this compound itself lacks the necessary pi-system for a classical sigmatropic reaction, its derivatives could be engineered to undergo such transformations. For instance, the introduction of a double bond could pave the way for well-known rearrangements like the Cope or Claisen rearrangements. wikipedia.org

The Cope rearrangement is a nih.govnih.gov sigmatropic rearrangement of a 1,5-diene. The Claisen rearrangement is a similar nih.govnih.gov sigmatropic rearrangement of an allyl vinyl ether, which results in the formation of a γ,δ-unsaturated carbonyl compound. wikipedia.orgyoutube.com The incorporation of a strained ring, such as a cyclobutane, into the rearranging system can render the process irreversible. uh.edu

| Rearrangement Name | Required Structural Feature | General Transformation |

| Cope Rearrangement | 1,5-diene | Rearrangement of the diene skeleton |

| Claisen Rearrangement | Allyl vinyl ether | Formation of a γ,δ-unsaturated carbonyl |

Functionalization of the Cyclobutane Ring

The direct functionalization of the cyclobutane ring in this compound presents a synthetic challenge due to the relative inertness of C-H bonds. However, modern synthetic methods offer pathways to achieve this.

C-H Functionalization:

Catalyst-controlled C-H functionalization has emerged as a powerful tool in organic synthesis. nih.gov These reactions allow for the direct conversion of a C-H bond into a C-C, C-N, or C-O bond, bypassing the need for pre-functionalized starting materials. In the context of cyclobutanes, rhodium-catalyzed C-H insertion reactions have shown promise. nih.gov The regioselectivity of these reactions, meaning which C-H bond is functionalized, can often be controlled by the choice of catalyst. nih.gov This allows for the targeted synthesis of 1,1-disubstituted or 1,3-disubstituted cyclobutanes. nih.gov

The C-H bonds of a cyclobutane ring possess more 's' character and are generally stronger than those in unstrained alkanes, making their functionalization challenging. nih.gov However, the use of directing groups can facilitate this process. A directing group is a functional group within the molecule that positions a metal catalyst in close proximity to a specific C-H bond, thereby promoting its activation.

Alpha-Functionalization:

Alpha-functionalization refers to the introduction of a functional group at the carbon atom adjacent to a functional group (the alpha-position). In this compound, this could refer to the functionalization of the cyclobutane ring at the carbon atom bonded to the butyl side chain. Given the presence of the chlorine atom, the molecule could potentially undergo reactions that are influenced by its electronic effects.

Synergistic Effects of Chlorine and Cyclobutane Ring on Reactivity

The chemical behavior of this compound is shaped by the combined influence of the chlorine atom and the cyclobutane ring.

The chlorine atom, being highly electronegative, exerts a strong negative inductive effect (-I effect). This effect involves the withdrawal of electron density from the surrounding carbon atoms, which can influence the acidity of nearby protons and the stability of any developing positive charge in the vicinity.

The cyclobutane ring is characterized by significant angle strain and torsional strain. This inherent strain makes the ring susceptible to reactions that lead to its opening or rearrangement to a less strained system, such as a cyclopentane (B165970) ring. masterorganicchemistry.com

The synergy between these two features can be observed in several potential reactions:

Elimination Reactions: The presence of the electron-withdrawing chlorine atom can increase the acidity of the protons on the adjacent carbons, facilitating E2 elimination reactions. The regioselectivity of this elimination would be influenced by the steric hindrance imposed by the cyclobutane ring.

Substitution Reactions: In SN1 reactions, the formation of a carbocation at the carbon bearing the chlorine would be influenced by the electronic and steric properties of the adjacent cyclobutane ring. The potential for this carbocation to undergo rearrangement, including ring expansion, is a direct consequence of the ring strain.

Neighboring Group Participation: The cyclobutane ring itself could potentially act as a neighboring group, participating in the displacement of the chloride ion. This would lead to the formation of a bridged, non-classical carbocation intermediate, which would then be attacked by a nucleophile, likely leading to rearranged products.

In essence, the chlorine atom acts as a leaving group and an electronic modifier, while the cyclobutane ring provides a source of strain energy that can be released in rearrangement reactions and sterically influences the approach of reagents.

Stereochemical Aspects of 1 Chlorobutan 2 Yl Cyclobutane

Conformations and Isomerism of Cyclobutane (B1203170) Systems

| Conformation | Relative Energy | Key Strain Factors |

|---|---|---|

| Planar | Higher | High Torsional Strain, Moderate Angle Strain |

| Puckered (Butterfly) | Lower | Reduced Torsional Strain, Slightly Increased Angle Strain |

Ring Inversion and Conformational Dynamics

The puckered conformation of cyclobutane is not static. The ring undergoes a rapid process of inversion, often referred to as a "ring flip". saskoer.ca During this process, the "up" carbon atom in the butterfly conformation moves down while one of the "down" carbon atoms moves up, passing through the higher-energy planar transition state. saskoer.ca This interconversion between the two equivalent puckered conformations has a very low energy barrier, allowing the ring to remain flexible at room temperature. saskoer.ca This dynamic nature means that for an unsubstituted cyclobutane, on average, each carbon atom spends an equal amount of time in the "flap" position. masterorganicchemistry.com In substituted cyclobutanes like (1-Chlorobutan-2-yl)cyclobutane, the substituents can adopt either axial or equatorial positions, and the ring inversion will interconvert these positions.

Stereogenic Centers and Elements of Chirality in this compound

Chirality in this compound arises from the presence of stereogenic centers, which are carbon atoms bonded to four different groups. In this molecule, there are two such centers:

C2 of the butanyl group: This carbon atom is bonded to a chlorine atom, a hydrogen atom, a methyl group (-CH3), and the cyclobutyl group.

C1 of the cyclobutane ring: This carbon atom is attached to the (1-chlorobutan-2-yl) group, a hydrogen atom, and two different carbon atoms within the cyclobutane ring itself (C2 and C4 of the ring).

The presence of these two stereogenic centers means that the molecule is chiral and can exist in multiple stereoisomeric forms.

Diastereomerism and Enantiomerism in this compound

With two stereogenic centers, a maximum of 2n (where n is the number of stereogenic centers) stereoisomers can exist. For this compound, this results in 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not enantiomers is that of diastereomers.

The absolute configuration at each stereocenter is designated as either R or S. The four possible stereoisomers are therefore:

(1R, 2R)-(1-Chlorobutan-2-yl)cyclobutane

(1S, 2S)-(1-Chlorobutan-2-yl)cyclobutane

(1R, 2S)-(1-Chlorobutan-2-yl)cyclobutane

(1S, 2R)-(1-Chlorobutan-2-yl)cyclobutane

The pair of (1R, 2R) and (1S, 2S) are enantiomers of each other, as are the (1R, 2S) and (1S, 2R) pair. The relationship between, for example, the (1R, 2R) isomer and the (1R, 2S) isomer is diastereomeric. Diastereomers have different physical properties (e.g., boiling points, melting points, solubilities) and can be separated by standard laboratory techniques such as chromatography or crystallization.

| Configuration | Relationship to (1R, 2R) | Relationship to (1S, 2S) | Relationship to (1R, 2S) | Relationship to (1S, 2R) |

|---|---|---|---|---|

| (1R, 2R) | Identical | Enantiomer | Diastereomer | Diastereomer |

| (1S, 2S) | Enantiomer | Identical | Diastereomer | Diastereomer |

| (1R, 2S) | Diastereomer | Diastereomer | Identical | Enantiomer |

| (1S, 2R) | Diastereomer | Diastereomer | Enantiomer | Identical |

Influence of Stereochemistry on Reaction Pathways and Products

The specific stereochemistry of the this compound isomers has a significant impact on their chemical reactivity and the products formed from their reactions. The puckered nature of the cyclobutane ring results in substituents occupying either quasi-axial or quasi-equatorial positions. The relative stability of the conformers and the orientation of the substituents will influence the course of a reaction.

For reactions such as nucleophilic substitution (SN2) or elimination (E2), the stereochemical arrangement of the leaving group (the chlorine atom) and other relevant atoms is critical.

SN2 Reactions: These reactions require a backside attack by the nucleophile. The accessibility of the carbon atom bonded to the chlorine will depend on the stereoisomer. Steric hindrance from the adjacent cyclobutyl group or the methyl group can vary between diastereomers, leading to different reaction rates. The conformation of the cyclobutane ring and the position of the entire (1-chlorobutan-2-yl) substituent (axial vs. equatorial) will affect the transition state energy.

E2 Reactions: These reactions typically proceed via an anti-periplanar arrangement of a proton and the leaving group. The feasibility of achieving this geometry will be different for each diastereomer of this compound. The specific conformation of the molecule will determine which protons are available for abstraction by a base, potentially leading to different alkene products (regioselectivity) and different ratios of these products (stereoselectivity). For example, the elimination of HCl from one diastereomer might preferentially form one alkene, while another diastereomer could yield a different major product due to the different spatial arrangements of the atoms.

In essence, the stereochemical identity of the starting material will dictate the stereochemical outcome of the product, a fundamental principle in stereoselective synthesis.

Theoretical and Computational Studies on 1 Chlorobutan 2 Yl Cyclobutane

Strain Energy Calculations and Analysis

Steric Strain Contributions

A computational analysis of (1-Chlorobutan-2-yl)cyclobutane would be required to determine its total strain energy. This analysis would typically involve geometry optimization using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). The total strain energy could then be dissected into its constituent parts:

Angle Strain: Arising from the deviation of the cyclobutane (B1203170) ring's internal C-C-C bond angles from the ideal 109.5° of a standard sp³ hybridized carbon.

Torsional Strain (Pitzer Strain): Resulting from the eclipsing interactions of substituents on adjacent carbon atoms of the ring. The puckered conformation of the cyclobutane ring helps to alleviate some of this strain.

Transannular Strain (Prelog Strain): Non-bonded interactions between substituents across the ring.

Steric Strain (Van der Waals Strain): Repulsive interactions between the bulky chlorobutyl group and the cyclobutane ring itself, as well as internal interactions within the chlorobutyl chain.

A data table quantifying these contributions would be generated from the output of such computational studies.

| Strain Contribution | Calculated Energy (kcal/mol) | Diastereomer (1R,2R) | Diastereomer (1R,2S) |

| Total Strain Energy | Data not available | Data not available | Data not available |

| Angle Strain | Data not available | Data not available | Data not available |

| Torsional Strain | Data not available | Data not available | Data not available |

| Steric Strain | Data not available | Data not available | Data not available |

| Table 1: Hypothetical breakdown of steric strain contributions for diastereomers of this compound. Actual data is not available from current research. |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For a molecule like this compound, one might study reactions such as nucleophilic substitution at the carbon bearing the chlorine atom or thermal decomposition pathways.

Transition State Characterization

To study a reaction mechanism, the structure of the transition state (the highest energy point along the reaction coordinate) must be located and characterized. This involves sophisticated computational algorithms. For a hypothetical Sₙ2 reaction with a nucleophile (e.g., OH⁻), researchers would identify the geometry where the nucleophile is forming a bond to the carbon while the C-Cl bond is breaking. A frequency calculation would then be performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Coordinate Analysis

An Intrinsic Reaction Coordinate (IRC) calculation would be performed starting from the identified transition state structure. This analysis maps the path from the transition state downhill in energy to both the reactants and the products. This confirms that the located transition state correctly connects the desired reactants and products and provides a detailed picture of the geometric changes occurring throughout the reaction.

Kinetic and Thermodynamic Parameters

From the computed energies of the reactants, transition state, and products, key kinetic and thermodynamic parameters can be calculated.

Activation Energy (Eₐ): The energy difference between the reactants and the transition state, which is crucial for determining the reaction rate.

Enthalpy of Reaction (ΔH): The energy difference between the products and the reactants, indicating whether the reaction is exothermic or endothermic.

Gibbs Free Energy of Reaction (ΔG): This parameter, which includes entropic effects, determines the spontaneity of the reaction.

| Parameter | Value (unit) | Reaction Studied |

| Activation Energy (Eₐ) | Data not available | e.g., Sₙ2 with NaOH |

| Enthalpy of Reaction (ΔH) | Data not available | e.g., Sₙ2 with NaOH |

| Gibbs Free Energy (ΔG) | Data not available | e.g., Sₙ2 with NaOH |

| Table 2: Illustrative table for kinetic and thermodynamic parameters for a potential reaction of this compound. No experimental or computational data has been published. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound, particularly in a condensed phase (e.g., in a solvent) or its interactions with a larger biological system. These simulations solve Newton's equations of motion for the atoms in the system, providing insight into conformational flexibility, solvent effects, and transport properties over time. For this molecule, MD could explore the preferred conformations of the chlorobutyl side chain and the puckering dynamics of the cyclobutane ring in solution. However, no such simulation studies have been reported.

Spectroscopic Characterization Methodologies for 1 Chlorobutan 2 Yl Cyclobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, one can deduce the connectivity and spatial arrangement of atoms.

The proton NMR (¹H NMR) spectrum of (1-chlorobutan-2-yl)cyclobutane is anticipated to be complex due to the presence of multiple non-equivalent protons and the potential for stereoisomerism. The spectrum would exhibit distinct signals for the protons on the cyclobutane (B1203170) ring and the chlorobutane chain.

The chemical shifts (δ) are influenced by the electronegativity of the chlorine atom and the magnetic anisotropy of the cyclobutane ring. Protons closer to the chlorine atom will be deshielded and appear at a higher chemical shift (further downfield). The multiplicity of each signal, determined by the number of neighboring protons (n) and following the n+1 rule, provides crucial connectivity information.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H on C1 (CH₂Cl) | 3.5 - 3.7 | Doublet of doublets (dd) | Jgeminal ≈ 10-12, Jvicinal ≈ 4-8 |

| H on C2 (CH) | 2.0 - 2.5 | Multiplet (m) | - |

| H on C3 (CH₂) | 1.3 - 1.6 | Multiplet (m) | - |

| H on C4 (CH₃) | 0.9 - 1.1 | Triplet (t) | J ≈ 7 |

| Cyclobutane Protons | 1.7 - 2.4 | Multiplets (m) | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereochemistry of the molecule. docbrown.infodocbrown.info

The protons on the carbon bearing the chlorine (C1) are expected to be the most downfield. The proton on the chiral center (C2) would likely appear as a complex multiplet due to coupling with protons on C1, C3, and the cyclobutane ring. The methyl protons (C4) would be the most upfield and should appear as a triplet, coupling to the adjacent methylene (B1212753) protons (C3). The cyclobutane protons would reside in the aliphatic region, and their signals would likely be complex and overlapping due to restricted rotation and complex coupling patterns. docbrown.infodocbrown.info

The carbon-13 NMR (¹³C NMR) spectrum provides information on the number of unique carbon environments in a molecule. For this compound, eight distinct signals would be expected in the ¹³C NMR spectrum, assuming the molecule is chiral and there is no coincidental overlap of signals.

The chemical shift of each carbon is primarily influenced by its hybridization and the electronegativity of attached atoms. The carbon atom bonded to the chlorine (C1) will be significantly deshielded and appear at the lowest field. The carbons of the cyclobutane ring typically appear at a higher field compared to their acyclic counterparts due to ring strain. docbrown.infodocbrown.info

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₂Cl) | 45 - 55 |

| C2 (CH) | 40 - 50 |

| C3 (CH₂) | 20 - 30 |

| C4 (CH₃) | 10 - 15 |

| Cyclobutane Carbons | 20 - 40 |

Note: These are approximate chemical shift ranges. The actual values can be influenced by the solvent and stereochemistry. docbrown.infodocbrown.infochemicalbook.com

To unravel the complex structure and definitively assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be essential. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduresearchgate.net Cross-peaks in the COSY spectrum would confirm the connectivity within the chlorobutane chain (e.g., correlations between H1-H2, H2-H3, and H3-H4) and within the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. princeton.eduresearchgate.net Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. princeton.eduresearchgate.net HMBC is crucial for establishing the connectivity between the chlorobutane chain and the cyclobutane ring. For instance, a correlation between the proton on C2 and the carbons of the cyclobutane ring would confirm the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.netresearchgate.net NOESY is particularly useful for determining the relative stereochemistry of the molecule, for example, the spatial relationship between the substituents on the chiral center (C2) and the protons on the cyclobutane ring.

Infrared (IR) Spectroscopy